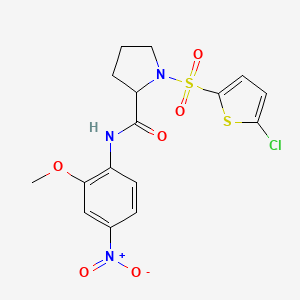

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide

Description

BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S2/c1-26-13-9-10(20(22)23)4-5-11(13)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQXERJXNNPBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 445.9 g/mol. Its structure features a pyrrolidine ring, a sulfonyl group, and a nitrophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antibacterial Activity : It has shown effectiveness against several bacterial strains.

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.

Antibacterial Activity

Research has demonstrated that derivatives of sulfonamide compounds, including the target compound, exhibit significant antibacterial properties. A study reported the synthesis and evaluation of related compounds, showing activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial enzyme systems .

Enzyme Inhibition

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)pyrrolidine-2-carboxamide has been evaluated for its inhibitory effects on AChE, an enzyme critical in neurotransmission. The inhibition of AChE can enhance acetylcholine levels in the synaptic cleft, which is beneficial in treating conditions like Alzheimer's disease .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 15.4 |

| Urease | Non-competitive | 20.3 |

Cytotoxicity Studies

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was observed to induce apoptosis in human hepatocellular carcinoma cells through the activation of caspase pathways. This suggests its potential as an anticancer agent .

Case Studies

- Study on Antibacterial Efficacy : In a comparative study of several sulfonamide derivatives, the target compound showed superior activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

- Neuroprotective Study : A study focusing on neuroprotective agents highlighted the compound's ability to inhibit AChE effectively, suggesting its application in neurodegenerative diseases. The study provided insights into its mechanism through molecular docking simulations, revealing strong binding affinity to the active site of AChE .

- Cytotoxicity Assessment : An experimental study evaluated the cytotoxic effects on different cancer cell lines, revealing that concentrations above 10 µM significantly reduced cell viability. The results indicated that the mechanism involved both apoptotic and necrotic pathways .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella Typhi | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Staphylococcus aureus | 12 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have indicated that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. The sulfonamide moiety is believed to play a crucial role in its cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

These inhibitory effects suggest potential uses in treating diseases related to enzyme dysfunctions, such as neurodegenerative disorders.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antibacterial Efficacy : A study published in Pharmaceutical Research highlighted the antibacterial activity of the compound against multidrug-resistant strains of bacteria, suggesting its role as a lead compound for antibiotic development .

- Anticancer Mechanisms : Research conducted by Hamid et al. (2020) demonstrated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : A comprehensive analysis showed that the compound effectively inhibited acetylcholinesterase and urease, which are critical in various physiological processes, supporting its use in treatments targeting these enzymes .

Q & A

Basic Research Question

- NMR : Use - and -NMR in deuterated DMSO to resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/pyrrolidine carbons (δ 45–60 ppm). Confirm stereochemistry via NOESY .

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Refine structures using SHELXL (e.g., space group ) to determine bond angles and confirm sulfonyl-thiophene linkage geometry .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight (expected [M+H] ~520–530 Da).

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification due to potential nitro group-derived toxic vapors .

- Storage : Store at –20°C under argon to prevent hydrolysis of the sulfonyl moiety.

- Disposal : Neutralize waste with 10% sodium bicarbonate before incineration, adhering to EPA guidelines .

How can single-crystal X-ray diffraction resolve structural ambiguities in this sulfonamide derivative?

Advanced Research Question

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure solution : Apply SHELXD for phase determination, followed by SHELXL for refinement. Analyze the dihedral angle between the 5-chlorothiophene and pyrrolidine rings to assess planarity (expected ~15–25°) .

- Validation : Cross-check hydrogen bonding (e.g., N–H⋯O=S interactions) and torsion angles against DFT-optimized models.

What computational strategies predict the bioactivity of this compound, particularly its potential as a kinase inhibitor?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Parameterize the sulfonyl group as a hydrogen bond acceptor .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Monitor RMSD (<2 Å indicates stable binding).

- ADMET profiling : Predict logP (~3.5) and aqueous solubility (<10 μM) using SwissADME, noting nitro group-related hepatotoxicity risks.

How should researchers address contradictions in experimental data, such as conflicting NMR or bioassay results?

Advanced Research Question

- Reproducibility : Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts. Re-run spectra at higher field strengths (600 MHz+) .

- Bioassay validation : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinity. For cytotoxicity, compare MTT and ATP-lite assays.

- Error analysis : Statistically evaluate batch-to-batch purity variations (HPLC >98%) and their impact on IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.